molecular formula C19H18FN3O B2971041 [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone CAS No. 1324995-05-2

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone

Cat. No. B2971041
CAS RN: 1324995-05-2
M. Wt: 323.371
InChI Key: ACYIZFYZKFQQJU-UHFFFAOYSA-N
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Description

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of a specific enzyme that plays a crucial role in various biological processes.

Mechanism of Action

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone works by binding to the active site of the target enzyme, thereby inhibiting its activity. The target enzyme plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of this enzyme, [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone can modulate these processes, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone have been extensively studied. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate the immune response. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone for lab experiments include its high potency and selectivity, minimal off-target effects, and well-established synthesis method. However, the limitations include its relatively high cost and the need for specialized equipment and expertise to handle this compound safely.

Future Directions

There are several future directions for the research on [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Another direction is to further elucidate the mechanism of action of this compound and to identify potential biomarkers for its efficacy. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research.

Synthesis Methods

The synthesis of [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone involves several steps. The first step is the synthesis of the key intermediate, 1-(2-fluorophenyl)-3-(1H-benzimidazol-2-yl) piperidin-4-one, which is then converted to the final product by reacting with piperidine and a suitable reagent. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone has been widely used in scientific research to investigate the role of the target enzyme in various biological processes. It has been shown to be a potent and selective inhibitor of this enzyme, with minimal off-target effects. This compound has been used in both in vitro and in vivo studies to elucidate the mechanism of action of the enzyme and to identify potential therapeutic targets.

properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-15-8-2-1-7-14(15)19(24)23-11-5-6-13(12-23)18-21-16-9-3-4-10-17(16)22-18/h1-4,7-10,13H,5-6,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYIZFYZKFQQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole

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